![molecular formula C17H10ClF3N6O B2446515 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892772-33-7](/img/structure/B2446515.png)

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

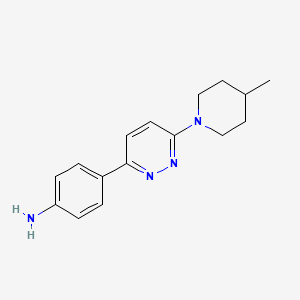

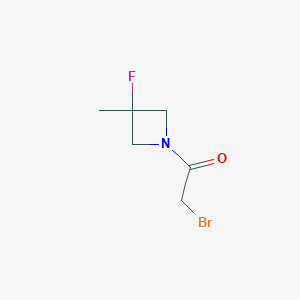

The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring and a triazole ring, both of which are five-membered heterocyclic moieties . The compound also features a trifluoromethyl group and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and various substituents. The oxadiazole and triazole rings are aromatic, contributing to the compound’s stability . The presence of the trifluoromethyl group could influence the compound’s electronic properties, potentially affecting its reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Some 1,2,4-triazole derivatives, including structures similar to the chemical , have been synthesized and evaluated for antimicrobial activities. These compounds show promising results against various microorganisms, indicating their potential use in developing new antibacterial agents (Bektaş et al., 2007).

Chemical Synthesis and Reactions

The chemical's analogs have been used in studies exploring new synthesis methods and reactions. For instance, ring-fission and C-C bond cleavage reactions involving related compounds have been investigated, contributing to the understanding of chemical reactivity and providing insights into novel synthetic routes (Jäger et al., 2002).

Photoinduced Molecular Rearrangements

Research on photoinduced molecular rearrangements of 1,2,4-oxadiazoles, a class of compounds to which the mentioned chemical belongs, has revealed their potential in synthesizing new 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996). This highlights the chemical's role in photochemistry and its use in creating new heterocyclic compounds.

Anticancer Activity

Derivatives of 1,2,4-oxadiazoles and 1,2,4-triazoles have been synthesized and tested for their anticancer activity against various human cancer cell lines. This suggests that compounds structurally related to the chemical may have potential applications in cancer treatment (Yakantham et al., 2019).

Synthesis of Heterocyclic Compounds

The chemical's framework has been utilized in the synthesis of new heterocyclic compounds, demonstrating its importance in the field of organic synthesis and the development of new pharmaceuticals (Abbas et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key proteins or enzymes in the pathogen’s life cycle, disrupting their function and inhibiting the pathogen’s growth or survival .

Mode of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, often interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a good hydrogen bond acceptor . This allows the compound to form stable interactions with its target, potentially disrupting the target’s normal function .

Biochemical Pathways

Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties . This suggests that they may interfere with key biochemical pathways in pathogens, such as DNA replication, protein synthesis, or cell wall synthesis, leading to the pathogen’s death or inhibition .

Pharmacokinetics

Similar compounds, such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives, have been evaluated for their pharmacokinetic properties using in silico methods . These studies can provide valuable insights into the compound’s likely behavior in the body .

Result of Action

Given its potential anti-infective properties , it may lead to the death or inhibition of pathogens, potentially alleviating symptoms of infection.

Propiedades

IUPAC Name |

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3N6O/c18-12-7-2-1-6-11(12)15-23-16(28-25-15)13-14(22)27(26-24-13)10-5-3-4-9(8-10)17(19,20)21/h1-8H,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHREONXAPCZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)

![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)